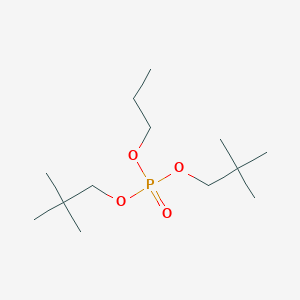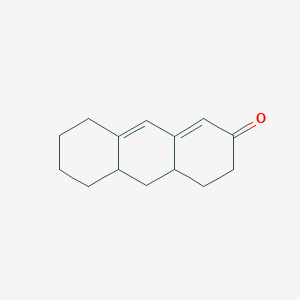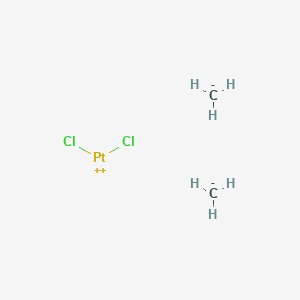
Dichloroplatinum(2+) dimethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroplatinum(2+) dimethanide, also known as cisplatin, is a platinum-based compound widely recognized for its use in cancer treatment. It is a coordination complex of platinum with two chloride ions and two ammonia molecules. The compound has a square planar geometry and is known for its ability to form strong bonds with DNA, leading to its use as an effective chemotherapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, resulting in the formation of a yellow precipitate of cisplatin.
- Filter and wash the precipitate to obtain pure cisplatin .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of aqueous solutions and mild temperatures. Common reagents include water, ammonia, and various organic ligands.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: Can lead to the formation of various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Result in the formation of platinum complexes with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action as a chemotherapeutic agent.
Medicine: Widely used in the treatment of various cancers, including testicular, ovarian, and bladder cancers. .
Industry: Employed in the production of other platinum-based drugs and in various industrial processes requiring platinum catalysts
Wirkmechanismus
The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboplatin: A platinum-based chemotherapeutic agent with a similar mechanism of action but with reduced side effects compared to cisplatin.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer, known for its ability to overcome cisplatin resistance.
Nedaplatin: A platinum complex with a different ligand structure, offering a different toxicity profile and efficacy .
Uniqueness
Dichloroplatinum(2+) dimethanide is unique due to its high efficacy in treating various cancers and its well-studied mechanism of action. Its ability to form strong DNA cross-links makes it a potent chemotherapeutic agent. its use is often limited by its side effects, including nephrotoxicity and neurotoxicity .
Eigenschaften
CAS-Nummer |
49864-60-0 |
|---|---|
Molekularformel |
C2H6Cl2Pt |
Molekulargewicht |
296.06 g/mol |
IUPAC-Name |
carbanide;dichloroplatinum(2+) |
InChI |
InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
NZQLBCDAXXLSMW-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].[CH3-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


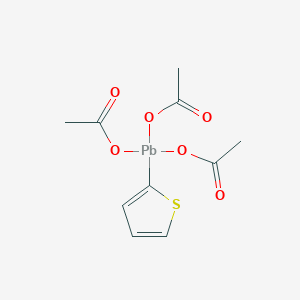
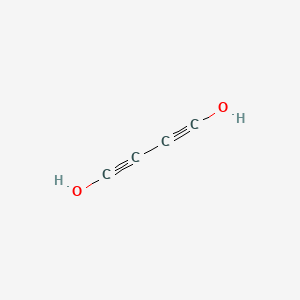
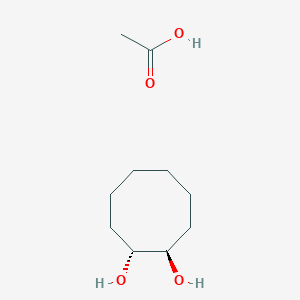
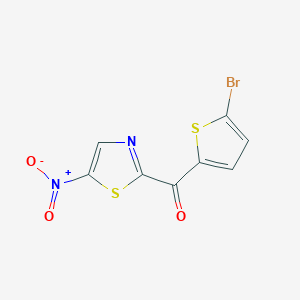
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
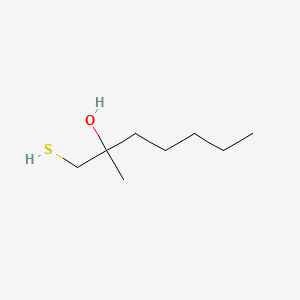
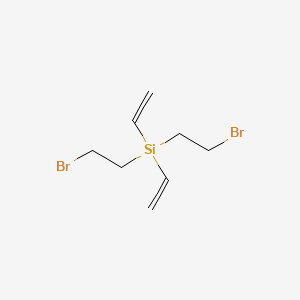
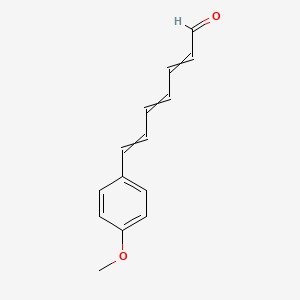
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
